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Abstract

Brigatinib (ALUNBRIG®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting
Anaplastic Lymphoma Kinase (ALK). This technical guide provides a comprehensive overview
of the preclinical toxicology and safety profile of brigatinib, drawing from a range of in vitro and
in vivo studies. The document summarizes key quantitative data in structured tables, details
available experimental methodologies, and visualizes critical pathways and workflows to
support further research and development. The preclinical data indicate that brigatinib is a
highly selective and potent ALK inhibitor with a manageable safety profile. Key toxicities
identified in preclinical studies include reproductive and pulmonary effects, which have been
further characterized and managed in clinical settings.

Introduction

Brigatinib is an ATP-competitive inhibitor of ALK, developed to address resistance to first-
generation ALK inhibitors like crizotinib.[1] Its unique chemical structure, featuring a
dimethylphosphine oxide (DMPOQO) group, contributes to its high potency and selectivity.[2]
Understanding the preclinical toxicology and safety profile is paramount for drug development
professionals to anticipate potential clinical adverse events and to inform the design of clinical
trials. This guide synthesizes the available nonclinical safety data for brigatinib.
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Nonclinical Pharmacology
Primary Pharmacology (On-Target Activity)

Brigatinib demonstrates potent inhibition of ALK and its various mutant forms, which are known
to confer resistance to other ALK inhibitors.

 In Vitro Kinase Assays: The inhibitory activity of brigatinib against the kinase domains of
various proteins was assessed using enzymatic assays. The concentration of brigatinib
required to inhibit 50% of the kinase activity (IC50) was determined.

 In Vitro Cellular Assays: The antiproliferative activity of brigatinib was evaluated in various
cancer cell lines. Cells were treated with increasing concentrations of brigatinib for a
specified period (e.g., 72 hours), and the concentration that inhibited cell growth by 50%
(GI50) or cell viability by 50% (IC50) was calculated using assays like CellTiter 96 AQueous
One solution or CyQuant Cell Proliferation assay.[3][4]

Table 1: In Vitro Kinase Inhibition Profile of Brigatinib

Target Kinase IC50 (nmollL)
ALK 0.6[3]

ALK (G1202R mutant) 0.6 - 6.6[3]
ROS1 1.9[5]

FLT3 2.1[5]

FLT3 (D835Y mutant) 1.5-2.1[3]
EGFR (L858R mutant) 1.5-2.1[3]
IGF-1R 38[5]

Insulin Receptor (INSR) 262[5]

Table 2: In Vitro Cellular Activity of Brigatinib
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Cell Line Context Target IC50/GI50 (nmollL)
Ba/F3 cells Native EML4-ALK 14[5]

ALK+ ALCL and NSCLC cell )

) ALK Phosphorylation 1.5-12[3]
lines

ALK+ ALCL and NSCLC cell

_ Cell Growth (GI50) 4 - 31[3]
lines

Ba/F3 cells ROS1 18[5]

Ba/F3 cells FLT3 148 - 158]3]
Ba/F3 cells IGF-1R 148 - 158[3]

Secondary Pharmacology (Off-Target Activity)

Brigatinib was screened against a large panel of kinases to determine its selectivity. While
highly selective for ALK, it demonstrated inhibitory activity against a few other kinases at
clinically relevant concentrations, including ROS1 and FLT3.[3][5]

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of brigatinib on
vital organ systems.

Standard safety pharmacology studies were conducted in compliance with Good Laboratory
Practice (GLP) regulations to assess the effects of brigatinib on the central nervous,
cardiovascular, and respiratory systems. While specific protocols are not publicly detailed,
these studies typically involve:

¢ CNS Assessment: Evaluation in rats for behavioral changes and other neurological effects
following single oral administration.[3]

o Cardiovascular Assessment:In vitro hERG channel assays and in vivo cardiovascular
monitoring in animals (e.g., dogs or monkeys) to detect effects on blood pressure, heart rate,
and ECG parameters.

o Respiratory Assessment: Evaluation of respiratory function in conscious animals.
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o CNS: No adverse effects on central nervous system function were observed in rats at
exposures approximately 2.5 times the clinical Cmax.[3]

e Cardiovascular: Clinical observations have noted bradycardia and hypertension.[3]

e Respiratory: Pulmonary toxicity, including interstitial lung disease (ILD)/pneumonitis, has
been a key safety concern identified in clinical trials, with some events occurring early after
treatment initiation.[4][6] Preclinical studies would have included respiratory assessments,
but the specific findings leading to the clinical observations are not detailed in the available
literature.

Nonclinical Toxicology
Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats and monkeys.

GLP-compliant repeat-dose oral toxicity studies were performed in at least one rodent (rat) and
one non-rodent (monkey) species. These studies are designed to characterize the toxicological
profile of a drug candidate following repeated administration over a specified duration (e.g., 28
days, 90 days, or longer). Key parameters evaluated typically include:

¢ Clinical observations and physical examinations

e Body weight and food consumption

e Hematology and clinical chemistry

e Urinalysis

e Organ weights

o Gross pathology and histopathology of a comprehensive list of tissues

The primary target organs for toxicity identified in repeat-dose studies were the male
reproductive organs.[5]
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 Inrats: Findings included decreased weights of testes, seminal vesicles, and the prostate
gland, along with testicular tubular degeneration. These effects were not reversible after a 2-
month recovery period. These findings were observed at exposures as low as 0.2 times the
human exposure at the 180 mg dose.[5]

e In monkeys: Reduced testes size and microscopic evidence of hypospermatogenesis were
observed. These effects were reversible during a recovery period.[5]

Genotoxicity

Brigatinib was evaluated for its genotoxic potential in a standard battery of in vitro and in vivo
assays.

o Bacterial Reverse Mutation Assay (Ames Test): This in vitro test was conducted to assess
the potential of brigatinib to induce gene mutations in several strains of Salmonella
typhimurium and Escherichia coli, with and without metabolic activation (S9 mix).[5][7]

e In Vitro Mammalian Chromosome Aberration Test: This assay was performed in cultured
human peripheral blood lymphocytes to evaluate the potential of brigatinib to induce
structural chromosomal aberrations, with and without metabolic activation.[5][7]

 In Vivo Mammalian Erythrocyte Micronucleus Test: This test was conducted in rats to assess
the potential for chromosomal damage in vivo. Rats were administered brigatinib orally, and
bone marrow cells were examined for the presence of micronuclei in polychromatic
erythrocytes.[5][7]

Table 3: Summary of Genotoxicity Studies for Brigatinib
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Metabolic
Assay Test System L Result
Activation
Ames Test S. typhimurium, E. coli ~ With and Without S9 Not Mutagenic[5][7]
Chromosome Human Peripheral ) ) )
) With and Without S9 Not Clastogenic[5][7]
Aberration Blood Lymphocytes
Positive
In Vivo Micronucleus Rat Bone Marrow N/A (Chromosomal
Damage)[5][7]
Carcinogenicity

Carcinogenicity studies with brigatinib have not been performed.[5]

Reproductive and Developmental Toxicology

An embryo-fetal development study was conducted in pregnant rats. While the full protocol is
not publicly available, such studies typically involve administering the test substance orally to
pregnant females during the period of organogenesis (gestation days 6 through 17 for rats).
The dams are monitored for clinical signs, body weight, and food consumption. Near term,
fetuses are delivered by cesarean section and are examined for external, visceral, and skeletal
malformations and variations.

Dedicated animal fertility studies were not conducted. However, based on the findings in the
repeat-dose toxicity studies (testicular toxicity), brigatinib may impair male fertility.[5] The
results of the embryo-fetal development study are not detailed in the available public
documents, but the potential for embryo-fetal toxicity is noted in the prescribing information.

Visualizations
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Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.
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Caption: General workflow for preclinical toxicology assessment of Brigatinib.

Discussion and Conclusion

The preclinical safety evaluation of brigatinib has characterized it as a potent and selective ALK
inhibitor. The primary pharmacology demonstrates robust activity against wild-type ALK and a
range of clinically relevant resistance mutations. The main toxicities of concern identified in
nonclinical studies were reproductive toxicity in males and a positive finding in the in vivo
micronucleus assay, indicating potential for chromosomal damage.[5] While the in vitro
genotoxicity assays were negative, the in vivo finding warrants consideration.

The testicular toxicity observed in rats and monkeys highlights a potential risk to male fertility.
[5] These findings, along with the potential for embryo-fetal harm, are important considerations
for clinical use in patients of reproductive potential. The early-onset pulmonary events observed
in clinical trials are a significant safety aspect of brigatinib.[4] While not fully predicted by the
available preclinical data summaries, this underscores the importance of careful clinical
monitoring.

In conclusion, the preclinical toxicology and safety profile of brigatinib is well-characterized and
has informed its clinical development. The identified risks are communicated in the product
labeling, and risk management strategies are in place for its clinical use. This technical guide
provides a foundational understanding of the nonclinical safety of brigatinib for researchers and
drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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